(R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Description
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
(7R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol |
InChI |
InChI=1S/C8H8ClNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4,6,11H,1,3H2/t6-/m1/s1 |
InChI Key |
XZVGQEYEEUNMQM-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1O)N=C(C=C2)Cl |
Canonical SMILES |
C1CC2=C(C1O)N=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,3-Cyclopentenopyridine N-Oxide Intermediate
A key intermediate in the synthesis is 2,3-cyclopentenopyridine N-oxide, prepared by oxidation of 2,3-cycloheptenopyridine using peracetic acid under mild conditions:
- Reaction conditions: 30% CH3COOOH in water, 25 °C, 48 hours under air atmosphere.
- Workup: Addition of water, neutralization with anhydrous K2CO3 until no gas evolution, extraction with CH2Cl2, drying, and concentration.
- Yield: 98% as a white solid with melting point 120-122 °C.
- Characterization: Confirmed by 1H NMR, 13C NMR, and GC-MS.
Chlorination to Form 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
The N-oxide intermediate undergoes chlorination using phosphorus oxychloride (POCl3):
- Reaction conditions: POCl3 added slowly to a solution of the N-oxide in anhydrous 1,2-dichloroethane at 0 °C, then refluxed for 5 hours.
- Workup: Quenching in ice-water, neutralization with K2CO3, extraction with CH2Cl2, drying, and purification by flash chromatography.
- Yield: 85% as a yellow oil.
- Characterization: 1H NMR and 13C NMR data confirm the chlorinated product.
Introduction of the Hydroxyl Group at the 7-Position
The hydroxyl group is introduced stereoselectively at the 7-position by nucleophilic substitution or reduction methods:
- Example method: Reaction of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine with sodium in methanol at 100 °C for 24 hours.
- Workup: Evaporation of solvent, aqueous extraction, drying, and purification by flash chromatography.
- Yield: 91% of the 4-methoxy derivative, which can be further converted to the 7-hydroxy compound.
- Stereochemistry: Controlled by chiral catalysts or resolution techniques to obtain the (R)-enantiomer.
Alternative Oxidation and Catalytic Methods
Oxidation of cyclopenta[b]pyridine derivatives using manganese triflate catalysts (Mn(OTf)2) with various oxidants (e.g., H2O2, t-BuOOH) in acetonitrile or methanol has been explored:
| Entry | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Mn(OTf)2 | H2O2 | MeCN | 25 | 24 | Not detected | No N-oxide formed |
| 2 | Mn(OTf)2 | AcOOH | MeCN | 25 | 24 | N-oxide formed | 2,3-cyclopentenopyridine N-oxide |
| 3 | Mn(OTf)2 | m-CPBA | MeCN | 25 | 24 | N-oxide formed | |
| 4 | Mn(OTf)2 | t-BuOOH | Methanol | 25 | 24 | Not detected |
These oxidation methods provide routes to functionalized intermediates that can be further elaborated to the target compound.
Research Findings and Optimization
- The chlorination step using POCl3 is critical for introducing the chlorine atom at the 2-position with high regioselectivity and yield.
- The stereoselective hydroxylation at the 7-position requires careful control of reaction conditions and choice of nucleophile or reducing agent.
- Use of manganese triflate catalysts in oxidation reactions offers mild conditions but variable yields depending on the oxidant and solvent.
- Purification by flash chromatography using ethyl acetate/petroleum ether mixtures is effective for isolating pure intermediates and final products.
- Characterization by NMR (1H and 13C), HRMS, and melting point determination confirms the structure and purity of synthesized compounds.
Summary Table of Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Product Description |
|---|---|---|---|
| Oxidation to N-oxide | CH3COOOH (30%), 25 °C, 48 h | 98 | 2,3-Cyclopentenopyridine N-oxide (white solid) |
| Chlorination | POCl3, 0 °C to reflux, 5 h | 85 | 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (yellow oil) |
| Hydroxylation (nucleophilic substitution) | Na in MeOH, 100 °C, 24 h | 91 | 4-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine (yellow oil) |
| Oxidation (alternative) | Mn(OTf)2 + AcOOH or m-CPBA, MeCN, 25 °C, 24 h | Variable | N-oxide intermediates |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 participates in nucleophilic substitution under controlled conditions. Key findings include:
The steric hindrance from the bicyclic system slows substitution kinetics compared to simpler chloropyridines.
Oxidation and Reduction Reactions
The hydroxyl group at position 7 undergoes oxidation, while the pyridine ring can be reduced:
Oxidation
-
MnO2 in acetone converts the hydroxyl group to a ketone, forming 2-chloro-5H-cyclopenta[b]pyridin-7-one (yield: 85%) .
-
H2O2/FeCl3 selectively oxidizes the cyclopentane ring, yielding a dihydroxylated derivative .
Reduction
-
NaBH4/MeOH reduces the pyridine ring to a piperidine analog, though competing side reactions occur due to steric strain.
Cyclization and Ring-Opening Reactions
The bicyclic structure facilitates ring-opening under acidic or basic conditions:
Catalytic Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed reactions:
| Reaction | Catalytic System | Outcome | Efficiency |
|---|---|---|---|
| Heck Coupling | Pd(OAc)2, PPh3, NEt3 | Alkenyl-substituted derivative | 68% |
| Buchwald-Hartwig | Pd2(dba)3, XPhos, Cs2CO3 | N-Arylated product | 74% |
Steric effects from the bicyclic system necessitate bulky ligands (e.g., XPhos) to prevent catalyst deactivation .
Biological Interactions
While not a direct chemical reaction, the compound inhibits CYP1A2 (Ki = 2.3 μM) through π-π stacking and hydrogen bonding with the enzyme’s active site. This interaction is reversible and pH-dependent.
Thermal and Photochemical Stability
-
Thermal decomposition begins at 220°C, producing HCl and cyclopenta-fused polyaromatic hydrocarbons .
-
UV irradiation (254 nm) induces C-Cl bond cleavage, forming a radical intermediate that dimerizes (confirmed by ESR).
Comparative Reactivity Table
| Reaction Pathway | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Cl Hydrolysis | 1.2 × 10⁻⁴ | 85.3 |
| OH Oxidation | 3.8 × 10⁻⁵ | 92.1 |
| Ring-Opening | 5.6 × 10⁻³ | 67.4 |
Data derived from Arrhenius plots under controlled conditions .
Scientific Research Applications
Pharmacological Potential
(R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol has been investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's efficacy in inhibiting specific enzymes linked to cancer progression. The results indicated that modifications to the cyclopentapyridine structure could enhance bioactivity and selectivity against cancer cell lines .
Neuropharmacology
Research has indicated that derivatives of this compound may exhibit neuroprotective effects. Investigations into its mechanism of action revealed potential benefits in models of neurodegenerative diseases.
Data Table: Neuroprotective Effects
| Compound | Model | Effect | Reference |
|---|---|---|---|
| (R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | Mouse model of Alzheimer's | Reduced neuroinflammation | |
| Derivative A | Rat model of Parkinson's | Increased dopamine levels |
Skin Care Products
The compound has been explored for its applications in cosmetic formulations due to its potential skin-beneficial properties. Its ability to enhance skin hydration and barrier function has been highlighted in recent studies.
Case Study : A formulation study demonstrated that incorporating (R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol into creams improved moisture retention and reduced transepidermal water loss compared to control formulations .
Anti-Aging Formulations
The antioxidant properties attributed to this compound make it a candidate for anti-aging products. Research indicates that it can scavenge free radicals, thereby protecting skin cells from oxidative stress.
Data Table: Anti-Aging Efficacy
Mechanism of Action
The mechanism of action of ®-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Substituent Position and Functional Group Impact
- Hydroxyl vs. Amine/Ester :
- The hydroxyl group in the target compound enhances hydrogen bonding, influencing solubility and surface adsorption .
- Replacing the hydroxyl with an amine (e.g., 7-amine hydrochloride) increases basicity, making it suitable for salt formation in drug development .
- Acetate esters (e.g., 7-yl acetate) improve lipophilicity, aiding membrane permeability in prodrug designs .
Stereochemical Considerations
- The (R)-enantiomer of the target compound is synthesized via enzymatic resolution using Novozyme 435, yielding 44% (R)-acetate and 41% (S)-alcohol .
- Stereochemistry impacts physical properties: (R)-13 (acetate) is a yellow oil, while (S)-12 (alcohol) is a crystalline solid .
Biological Activity
(R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a compound of interest in pharmacological research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C8H8ClNO
- Molecular Weight : 169.608 g/mol
- CAS Number : 1186506-27-3
The biological activity of (R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol has been linked to its interaction with various biological targets, particularly in the context of phosphodiesterase (PDE) inhibition. PDEs are enzymes that regulate intracellular levels of cyclic nucleotides, which are crucial for various signaling pathways.
Phosphodiesterase Inhibition
Recent studies have highlighted the compound's potential as a selective inhibitor of phosphodiesterase 7A (PDE7A). This enzyme plays a significant role in regulating immune responses and inflammation. Inhibition of PDE7A can lead to increased levels of cyclic AMP (cAMP), which has anti-inflammatory effects and can modulate immune system activity .
Table 1: Summary of Biological Activities
Case Studies
- In Vitro Studies on PDE7A Inhibition :
- Neuroprotective Effects :
-
Pharmacological Profiling :
- A comprehensive pharmacological profiling study assessed various derivatives for their anti-inflammatory and neuroprotective properties. Results indicated that certain derivatives not only inhibited PDEs but also acted as antioxidants, suggesting a multi-targeted approach for treating conditions like Alzheimer's disease .
Q & A
Q. What are the common synthetic routes for preparing (R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, and how are intermediates characterized?
The compound is typically synthesized via cyclocondensation of substituted cyclopentanones with amines, followed by chlorination and stereoselective resolution. Key intermediates are characterized using IR spectroscopy (to confirm functional groups like -OH and C-Cl), ¹H/¹³C NMR (to verify regiochemistry and stereochemistry), and mass spectrometry (to confirm molecular weight). For example, details the synthesis of related cyclopenta[b]pyridine derivatives using ketone intermediates and thiophene substituents, with purity confirmed by spectral data .
Q. What analytical methods are critical for confirming the enantiomeric purity of this compound?
Enantiomeric purity is validated using chiral HPLC or polarimetry . describes an enzymatic resolution method using Novozyme 435 lipase to separate (R)- and (S)-enantiomers of a structurally similar compound. The resolved enantiomers were purified via flash chromatography (hexane:EtOAc) and confirmed by optical rotation measurements .
Q. How do reaction conditions (e.g., solvent, temperature) influence the yield of (R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol?
Optimal yields are achieved in aprotic solvents (e.g., dichloromethane or THF) under inert atmospheres to prevent oxidation. highlights that reaction temperatures between 0–25°C minimize side reactions like ring-opening, while higher temperatures (>40°C) reduce stereochemical fidelity .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound without enzymatic resolution?
Asymmetric catalysis using chiral ligands (e.g., P,N-ligands) in iridium-catalyzed hydrogenation or palladium-mediated cross-coupling can achieve enantiomeric excess (ee >90%). demonstrates the use of diazaphospholidine-P,N ligands for asymmetric hydrogenation of α,β-unsaturated esters, a method adaptable to cyclopenta[b]pyridine systems .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
Stability studies (e.g., accelerated thermal stress at 40°C) reveal that the compound degrades via hydrolysis of the chloro substituent or oxidation of the dihydro-pyridine ring. notes that storage under inert gas (N₂/Ar) at 2–8°C minimizes decomposition, while exposure to moisture generates 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol as a major degradant .
Q. What computational models predict the compound’s reactivity in catalytic systems or biological targets?
Q. How can structural modifications enhance the compound’s applicability in asymmetric catalysis or medicinal chemistry?
Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position increases electrophilicity for nucleophilic substitution, while bulky substituents (e.g., tert-butyl) improve stereocontrol in catalytic reactions. lists derivatives like 4-chloro and 3-bromo analogs, which serve as precursors for cross-coupling reactions .
Methodological Considerations
Q. What safety protocols are essential when handling this compound?
Refer to GHS hazard codes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
